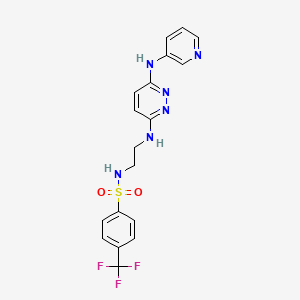

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound that likely exhibits a complex structure with multiple aromatic rings and functional groups. The presence of a benzenesulfonamide moiety suggests potential antimicrobial activity, as seen in similar compounds . The trifluoromethyl group could enhance the compound's biological activity and its ability to interact with various biological targets . The pyridin-3-ylamino and pyridazin-3-yl groups indicate a heterocyclic structure that may contribute to the compound's pharmacological properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of core heterocyclic structures followed by functionalization with various substituents. For instance, substituted N-(pyrazin-2-yl)benzenesulfonamides have been prepared by connecting pyrazine to benzene cores using different linkers . Similarly, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involved structural characterization and the formation of molecular chains through π-π interactions . The synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamides as anticancer agents also involved multiple steps, including the use of mesitylene sulfonyl chloride and various benzoyl/benzenesulfonyl chlorides .

Molecular Structure Analysis

The molecular structure of compounds similar to the one often features intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to their stability and potential biological activity. For example, N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide have been reported to form hydrogen-bonded dimers, layers, and chains, respectively . These structural features are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds with benzenesulfonamide scaffolds can undergo various chemical reactions, including condensation, as seen in the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide from pyridine-4-carboxaldehyde and sulfadiazine . The reactivity of such compounds is influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the outcome of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide was attributed to its structural features, as confirmed by spectral data . The spectroscopic investigation of Co(II) and Ni(II) complexes containing 4-((3-ethoxy-2-hydroxy benzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide revealed fluorescence quenching and in vitro antibacterial activity . Additionally, the introduction of trifluoromethyl groups in pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide moieties has been shown to impact their antimicrobial potential . Lastly, novel benzenesulfonamides with anti-inflammatory properties have been synthesized and characterized, demonstrating the importance of structural analysis in predicting biological activity .

Propriétés

IUPAC Name |

N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-3-5-15(6-4-13)30(28,29)24-11-10-23-16-7-8-17(27-26-16)25-14-2-1-9-22-12-14/h1-9,12,24H,10-11H2,(H,23,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTHSQPZQFCZAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009934.png)

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3009936.png)

![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)

![6-bromo-3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B3009942.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3009943.png)

![4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3009946.png)

![3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009950.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B3009951.png)